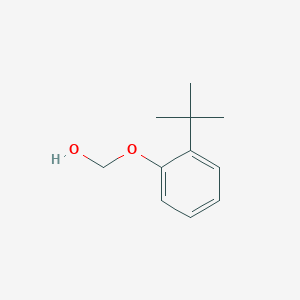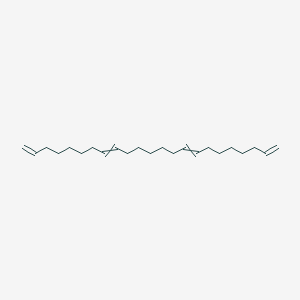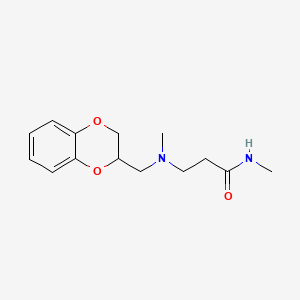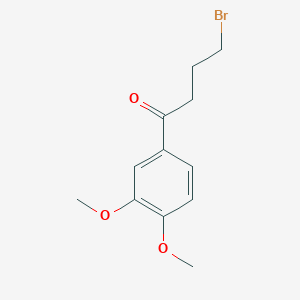
4'-Hydroxy-3',4'-dihydroflindersine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4’-Hydroxy-3’,4’-dihydroflindersine is a naturally occurring alkaloid found in certain plant species. This compound is known for its unique chemical structure and potential biological activities. It has been studied for its various applications in medicinal chemistry and natural product synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Hydroxy-3’,4’-dihydroflindersine typically involves multi-step organic reactions. One common method includes the reaction of specific precursors under controlled conditions to form the desired compound. For example, a method for synthesizing a pyranoquinolinone and its natural materials such as 4’-Hydroxy-3’,4’-dihydroflindersine involves reacting a compound of the chemical formula 1 with citral using 20 mole% of ethyleneamine diacetate in dichloromethane for 12 hours .
Industrial Production Methods
Industrial production methods for 4’-Hydroxy-3’,4’-dihydroflindersine are not well-documented in the literature. the synthesis methods used in research can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Analyse Des Réactions Chimiques
Types of Reactions
4’-Hydroxy-3’,4’-dihydroflindersine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome and the specific reagents used.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of 4’-Hydroxy-3’,4’-dihydroflindersine can lead to the formation of quinolinone derivatives .
Applications De Recherche Scientifique
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its potential use in developing new therapeutic agents.
Industry: It can be used in the synthesis of natural products and other valuable chemical compounds.
Mécanisme D'action
The mechanism of action of 4’-Hydroxy-3’,4’-dihydroflindersine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may influence cellular processes such as signal transduction and gene expression .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar core structure and have been studied for their pharmaceutical and biological activities.
4-Hydroxy-2-pyrones: These compounds are of interest as potential biorenewable molecules and have applications in sustainable chemistry.
Uniqueness
4’-Hydroxy-3’,4’-dihydroflindersine is unique due to its specific chemical structure and the presence of both hydroxy and dihydro groups. This combination of functional groups contributes to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.
Propriétés
Numéro CAS |
100019-40-7 |
|---|---|
Formule moléculaire |
C14H15NO3 |
Poids moléculaire |
245.27 g/mol |
Nom IUPAC |
4-hydroxy-2,2-dimethyl-4,6-dihydro-3H-pyrano[3,2-c]quinolin-5-one |
InChI |
InChI=1S/C14H15NO3/c1-14(2)7-10(16)11-12(18-14)8-5-3-4-6-9(8)15-13(11)17/h3-6,10,16H,7H2,1-2H3,(H,15,17) |
Clé InChI |
BXUPYASXBYZICX-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC(C2=C(O1)C3=CC=CC=C3NC2=O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[Bis(2-chloroethyl)amino]-2-hydroxybenzoic acid](/img/structure/B14341844.png)






![9-[(3-Methyl-2-oxobut-3-en-1-yl)oxy]-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14341893.png)


![(3E)-5,5,5-trichloro-3-[hydroxy(phenyl)methylidene]-4-iminopentan-2-one](/img/structure/B14341902.png)
![Benzene, 1-[(1E)-2-nitro-1-propenyl]-4-(phenylmethoxy)-](/img/structure/B14341907.png)


